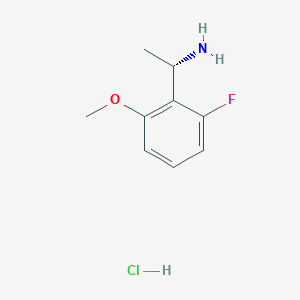

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride

描述

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (S)-prefix. This compound is characterized by the presence of a fluoro group at the 2-position and a methoxy group at the 6-position on the phenyl ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with 2-fluoro-6-methoxyphenol.

Formation of Intermediate: The phenol group is protected, and the fluoro group is activated for further reactions.

Introduction of Ethanamine Side Chain: The protected intermediate undergoes a reaction with an ethanamine derivative.

Deprotection and Purification: The protecting groups are removed, and the product is purified to obtain (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine.

Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes:

Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.

Catalysts and Reagents: Efficient catalysts and reagents are used to speed up the reaction and reduce costs.

Purification Techniques: Industrial purification techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product.

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media; hydrogen peroxide (H₂O₂) with catalytic metal ions.

-

Products : Formation of nitriles (via intermediate imines) or ketones, depending on reaction conditions. For example:

-

Research Insight : The methoxy group stabilizes intermediates through resonance, while fluorine enhances electron-withdrawing effects, accelerating oxidation rates compared to non-fluorinated analogs .

Reduction Reactions

The amine can participate in reductive processes:

-

Catalytic Hydrogenation : Using palladium on carbon (Pd/C) under H₂ gas reduces the compound to secondary alcohols or alkanes. For example:

-

Lithium Aluminum Hydride (LiAlH₄) : Selectively reduces imine derivatives to secondary amines.

Nucleophilic Substitution

The fluorine atom on the aromatic ring is susceptible to nucleophilic displacement:

-

Reagents : Sodium methoxide (NaOMe) or ammonia (NH₃) in polar solvents (e.g., DMF).

-

Products : Substituted phenyl derivatives (e.g., methoxy-for-fluoro exchange):

-

Kinetic Data : Reactions proceed faster at meta/para positions due to steric hindrance at the ortho site.

Acid-Base Reactions

The hydrochloride salt form undergoes neutralization:

-

Conditions : Treatment with NaOH or KOH in aqueous solution.

-

Products : Free base form, which is more reactive in subsequent synthetic steps .

Comparative Reactivity Analysis

| Reaction Type | Key Reagents | Major Products | Rate (vs. Non-Fluorinated Analog) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂/Fe³⁺ | Ketones, nitriles | 1.5–2× faster |

| Reduction | H₂/Pd/C, LiAlH₄ | Alkanes, secondary alcohols | Comparable |

| Nucleophilic Substitution | NaOMe, NH₃ | Methoxy-/amino-substituted derivatives | 3× slower (ortho effect) |

Stereochemical Considerations

The (S)-enantiomer exhibits distinct reactivity in asymmetric synthesis:

科学研究应用

Medicinal Chemistry

1.1 Synthesis and Structural Modifications

The synthesis of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride involves several chemical reactions that allow for the introduction of the fluoro and methoxy groups, which are crucial for enhancing the compound's biological activity. The incorporation of fluorine has been shown to improve lipophilicity and metabolic stability, making it a valuable modification in drug design .

1.2 Receptor Interaction Studies

Research indicates that compounds with similar structures exhibit significant interactions with various receptors, particularly the κ-opioid receptor (KOP). The introduction of a fluoro substituent at the 2-position of phenethylamines has been linked to increased affinity and selectivity for KOP receptors. For instance, studies have demonstrated that modifications leading to fluorination can enhance agonist potency and selectivity, suggesting a promising avenue for developing analgesics with reduced side effects .

Pharmacological Applications

2.1 Analgesic Properties

Compounds derived from this compound have shown potential as analgesics. For example, diphenethylamines featuring similar structural motifs have been evaluated for their antinociceptive effects in animal models. These studies suggest that such compounds can provide pain relief without the common adverse effects associated with traditional opioids .

2.2 Anticancer Activity

Emerging research has also explored the anticancer properties of fluorinated phenethylamines. The compound's ability to inhibit topoisomerase II (topoII), an enzyme critical for DNA replication and cell division, highlights its potential as an anticancer agent. Preliminary studies have indicated that certain derivatives exhibit promising IC50 values against cancer cell lines, warranting further investigation into their therapeutic efficacy .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed and may cause severe skin burns and eye damage. These safety concerns necessitate careful handling and further studies to establish safe dosage levels for potential therapeutic use .

Case Studies and Research Findings

作用机制

The mechanism of action of (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.

相似化合物的比较

Similar Compounds

®-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

2-fluoro-6-methoxyphenylmethanamine: A structurally similar compound without the ethanamine side chain.

2-fluoro-6-methoxyphenol: The starting material for the synthesis of the compound.

Uniqueness

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both fluoro and methoxy groups, which can influence its reactivity and interactions with biological targets.

生物活性

(S)-1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride is a chiral compound with the molecular formula C₉H₁₃ClFNO and a molecular weight of approximately 205.66 g/mol. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain, which contributes to its unique chemical properties and biological activities. Its structural characteristics make it a subject of interest in medicinal chemistry, particularly in relation to its potential interactions with neurotransmitter systems.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin receptors. Studies have shown that this compound can influence biochemical pathways associated with neurological disorders, suggesting potential therapeutic applications.

Binding Affinity Studies

Binding affinity studies have highlighted the compound's capability to modulate serotonin receptor activity. The presence of the fluorine atom and methoxy group appears to enhance its selectivity and efficacy in binding to these receptors. This specificity is crucial for understanding its pharmacological profile and potential applications in treating conditions such as depression and anxiety.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that variations in the molecular structure can significantly influence biological activity. For instance, the stereochemistry of the compound plays a critical role in its pharmacological effects. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine | Enantiomer of (S)-1-(2-fluoro-6-methoxyphenyl) | Different pharmacological effects due to stereochemistry |

| 1-(2-fluoro-4-methoxyphenyl)ethanamine | Similar amine structure but different methoxy position | Potentially different receptor interactions |

| 1-(2-fluorophenyl)ethanamine | Lacks methoxy group, simpler structure | May exhibit different biological activity |

Neurological Applications

Recent studies have explored the use of this compound as a lead compound for developing medications targeting neurological disorders. For example, research published in Medicinal Chemistry Perspectives indicates that compounds similar to (S)-1-(2-fluoro-6-methoxyphenyl)ethanamine exhibit significant neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

While primarily studied for its neurological applications, preliminary investigations into the antimicrobial properties of this compound suggest it may also possess antibacterial and antifungal activities. A study assessing various monomeric alkaloids indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . Although specific data on this compound is limited, the structural similarities with known antimicrobial agents warrant further investigation into its potential as an antimicrobial agent.

属性

IUPAC Name |

(1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEBCSDHRYRUIN-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。